molecular formula C22H22N2 B12605002 N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine CAS No. 651056-25-6

N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine

Cat. No.: B12605002
CAS No.: 651056-25-6
M. Wt: 314.4 g/mol
InChI Key: NGGLCOOMLYDRSU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine is a complex organic compound that features a naphthalene and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine typically involves multi-step organic reactionsThe final step involves the dimethylation of the amine group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-naphthylamine: Shares the naphthalene moiety but lacks the indole group.

    N,N-Dimethyl-1-naphthylamine: Similar structure but with the naphthalene group attached at a different position.

    N,N-Dimethyl-2-indolylamine: Contains the indole group but lacks the naphthalene moiety.

Uniqueness

N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine is unique due to the presence of both naphthalene and indole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .

Biological Activity

N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine, also known by its CAS number 44358407, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, supported by relevant data tables and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H22N2
Molecular Weight318.43 g/mol
Density1.028 g/cm³
Boiling Point277.2 °C
Flash Point111 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with naphthalenic substitutions have shown significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Case Study: Antimicrobial Efficacy

A study published in MDPI demonstrated that compounds with naphthalen-2-yl substitutions exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against S. aureus and E. faecium, indicating strong antimicrobial potential compared to traditional antibiotics like vancomycin (MIC 2 µg/mL) .

Anticancer Activity

The anticancer properties of this compound have also been a focus of research. Compounds with similar structural motifs have exhibited cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Effects

In a study examining the anticancer activity of indole derivatives, it was found that compounds with naphthalene and indole moieties showed enhanced cytotoxic effects against Caco-2 (human colorectal adenocarcinoma) and A549 (human lung carcinoma) cell lines. The compound demonstrated a cytotoxicity percentage of approximately 35% against A549 cells, indicating significant potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the naphthalene ring is critical for enhancing both antimicrobial and anticancer activities.

Key Findings from SAR Studies

  • Naphthalene Substitution : Enhances antimicrobial activity against resistant strains.
  • Indole Moiety : Contributes to anticancer activity through mechanisms involving apoptosis induction.
  • Dimethylamino Group : Increases lipophilicity, potentially improving cellular uptake.

Properties

CAS No.

651056-25-6

Molecular Formula

C22H22N2

Molecular Weight

314.4 g/mol

IUPAC Name

N,N-dimethyl-2-(6-naphthalen-2-ylindol-1-yl)ethanamine

InChI

InChI=1S/C22H22N2/c1-23(2)13-14-24-12-11-18-8-10-21(16-22(18)24)20-9-7-17-5-3-4-6-19(17)15-20/h3-12,15-16H,13-14H2,1-2H3

InChI Key

NGGLCOOMLYDRSU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CC2=C1C=C(C=C2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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